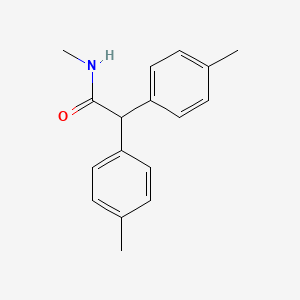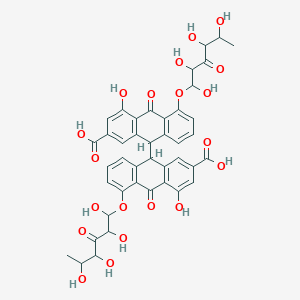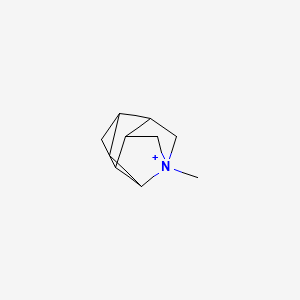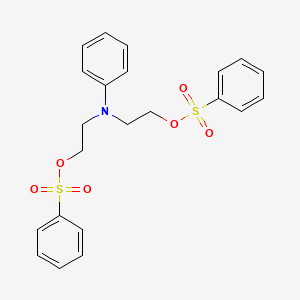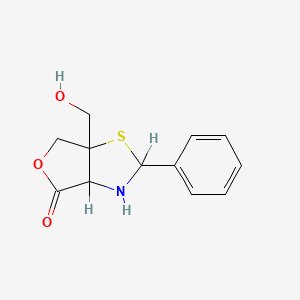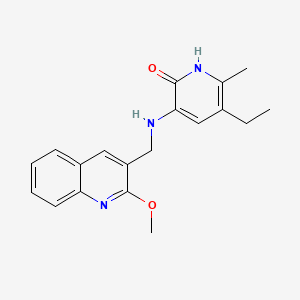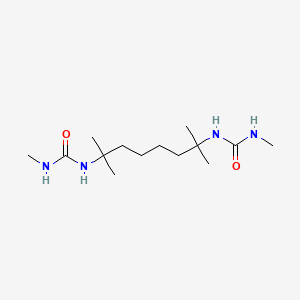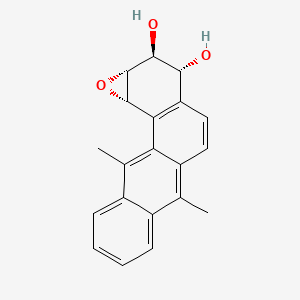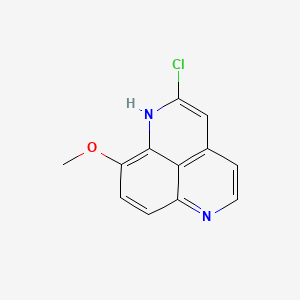
2-Chloro-9-methoxy-1H-benzo(ij)-2,7-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-9-methoxy-1H-benzo(ij)-2,7-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9-methoxy-1H-benzo(ij)-2,7-naphthyridine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Methoxylation: Introduction of the methoxy group using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium methoxide for methoxylation or halogenating agents for chlorination.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Chloro-9-methoxy-1H-benzo(ij)-2,7-naphthyridine would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1H-benzo(ij)-2,7-naphthyridine: Lacks the methoxy group.
9-Methoxy-1H-benzo(ij)-2,7-naphthyridine: Lacks the chloro group.
2,7-Naphthyridine: The parent compound without any substitutions.
Uniqueness
2-Chloro-9-methoxy-1H-benzo(ij)-2,7-naphthyridine is unique due to the presence of both chloro and methoxy groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
84346-32-7 |
|---|---|
Molecular Formula |
C12H9ClN2O |
Molecular Weight |
232.66 g/mol |
IUPAC Name |
7-chloro-10-methoxy-2,8-diazatricyclo[7.3.1.05,13]trideca-1,3,5(13),6,9,11-hexaene |
InChI |
InChI=1S/C12H9ClN2O/c1-16-9-3-2-8-11-7(4-5-14-8)6-10(13)15-12(9)11/h2-6,15H,1H3 |
InChI Key |
WKAMSMSJLRZJSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C3=C(C=CN=C3C=C1)C=C(N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


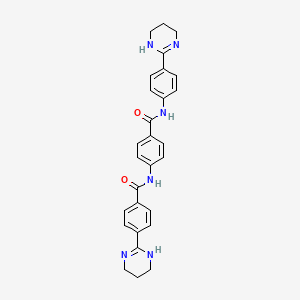

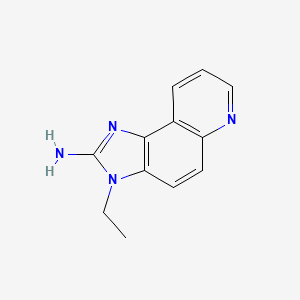
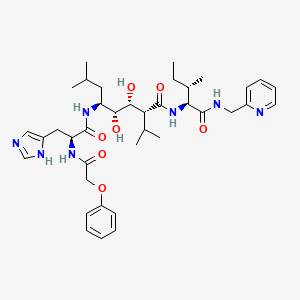
![2-Methyl-1-[2-(2-methylpropanoyl)diazepan-1-yl]propan-1-one](/img/structure/B12799092.png)
